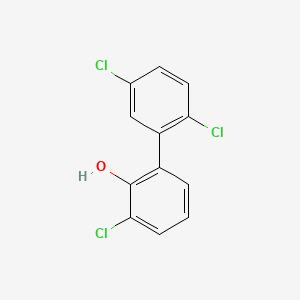

2-Chloro-6-(2,5-dichlorophenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

67651-38-1 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

2-chloro-6-(2,5-dichlorophenyl)phenol |

InChI |

InChI=1S/C12H7Cl3O/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6,16H |

InChI Key |

AXBCPSCURGDNHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 2,5 Dichlorophenyl Phenol

Precursor Chemistry and Starting Materials for 2-Chloro-6-(2,5-dichlorophenyl)phenol

The construction of this compound relies on the availability of appropriately substituted monocyclic aromatic precursors. These starting materials are designed to contain the necessary functional groups and substitution patterns required for the subsequent coupling and derivatization reactions.

Phenolic compounds are fundamental starting materials due to the strong activating and directing effects of the hydroxyl group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org The synthesis of the target molecule can commence from a simple phenol (B47542) or a pre-halogenated phenol, which is then further modified.

A plausible pathway begins with 2-chlorophenol (B165306) or 2,6-dichlorophenol. orgsyn.orgchemicalbook.com The phenolic hydroxyl group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. nih.gov However, achieving the specific 2-chloro substitution on one ring and the 2,5-dichloro pattern on the other requires careful selection of precursors and reaction conditions to avoid the formation of undesired isomers. For instance, direct chlorination of phenol often leads to a mixture of products, including 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol, necessitating complex purification steps. chemicalbook.comresearchgate.net

Advanced strategies have been developed for the regioselective derivatization of phenols. For example, transition-metal catalysts can be employed to direct substitution to a specific position, which could be applied to introduce the biaryl linkage at the C6 position of a 2-chlorophenol substrate. nih.gov

Table 1: Key Phenolic Precursors and Their Potential Derivatization

| Precursor Compound | Potential Derivatization Step | Target Intermediate |

|---|---|---|

| 2-Chlorophenol | Ortho-arylation at C6 position | 2-Chloro-6-(aryl)phenol intermediate |

| Phenol | Ortho-chlorination followed by arylation | 2-Chloro-6-(aryl)phenol intermediate |

The creation of the biaryl C-C bond is most effectively achieved through cross-coupling reactions. These methods involve reacting two different halogenated aromatic precursors, one representing the phenolic ring and the other the dichlorophenyl moiety. researchgate.net Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly powerful for this purpose and are widely used for the synthesis of polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. researchgate.netnih.gov

For the synthesis of this compound, a typical Suzuki coupling strategy would involve the reaction of a boronic acid derivative of one ring with a halide of the other.

Possible Precursor Combinations for Suzuki Coupling:

(Route A): (2-Chloro-6-hydroxyphenyl)boronic acid reacting with 1-bromo-2,5-dichlorobenzene.

(Route B): 2,5-Dichlorophenylboronic acid reacting with a suitably protected 1-bromo-2-chloro-6-hydroxybenzene.

The synthesis of these precursors is a critical first step. For example, 2,5-dichlorophenylboronic acid can be prepared from 1-bromo-2,5-dichlorobenzene. Similarly, halogenated phenols can be converted into the required boronic acids. The use of sterically hindered precursors, which is the case for the target molecule with multiple ortho substituents, may require specialized catalyst systems to achieve good yields. nih.govresearchgate.net

Table 2: Halogenated Aromatic Precursors for Cross-Coupling Reactions

| Phenolic Precursor | Dichlorophenyl Precursor | Coupling Method |

|---|---|---|

| (2-Chloro-6-methoxyphenyl)boronic acid | 1-Iodo-2,5-dichlorobenzene | Suzuki Coupling |

| 2-Bromo-6-chlorophenol (B1265517) (protected) | (2,5-Dichlorophenyl)boronic acid | Suzuki Coupling |

Classical Synthetic Approaches to this compound

Classical methods provide the foundational strategies for forming the biaryl structure inherent in the target compound. These approaches include copper-catalyzed couplings and various aromatic substitution reactions.

The Ullmann reaction is a classical method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halides. organic-chemistry.org The traditional Ullmann condensation requires high temperatures (often over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgwikipedia.org For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach would be necessary, which can lead to a mixture of products including two different symmetrical homocoupled byproducts.

Modern variants of the Ullmann reaction utilize soluble copper catalysts, often with ligands, allowing for milder reaction conditions and improved selectivity. wikipedia.orgmdpi.com The reaction can be used to couple an aryl iodide, such as a derivative of 2-iodo-6-chlorophenol, with another aryl halide like 1-bromo-2,5-dichlorobenzene. nih.gov Despite improvements, the synthesis of sterically hindered PCBs via Ullmann coupling can result in lower yields compared to palladium-catalyzed methods like the Suzuki coupling. nih.govresearchgate.net

The mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition with the second aryl halide, followed by reductive elimination to form the C-C biaryl bond. organic-chemistry.org

Electrophilic aromatic substitution is a fundamental reaction for functionalizing phenols. byjus.com The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophiles at the ortho and para positions. libretexts.orglibretexts.org

This strategy is primarily used for introducing substituents, particularly halogens, onto a pre-existing phenol or biaryl phenol ring. For example, if one were to synthesize the target molecule from 2-chloro-6-phenylphenol, electrophilic chlorination could be attempted to introduce the two chlorine atoms on the second ring. However, controlling the regioselectivity of this step would be exceptionally challenging. The activating hydroxyl group and the deactivating chloro-substituent on the first ring, along with the directing effects of the phenyl substituent, would lead to a complex mixture of chlorinated isomers. researchgate.net

While direct arylation of a phenol via a Friedel-Crafts type reaction to form the biaryl bond is conceivable, it is often inefficient, especially when using deactivated aryl halides as the electrophile. libretexts.org Therefore, electrophilic substitution is more relevant for the synthesis of the necessary halogenated precursors rather than for the final C-C bond formation step. researchgate.net

Table 3: Common Electrophilic Substitution Reactions on Phenols

| Reaction | Reagent | Product Type | Relevance to Synthesis |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ in a non-polar solvent | Monohalophenols | Preparation of brominated or chlorinated phenolic precursors. mlsu.ac.in |

| Halogenation | Bromine water or excess Cl₂ | Polyhalophenols | Can lead to over-substitution (e.g., 2,4,6-tribromophenol). byjus.com |

Nucleophilic aromatic substitution (SNAr) occurs when an aryl halide, activated by strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions, reacts with a nucleophile. openstax.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In the context of synthesizing the target compound, SNAr is not typically used to form the C-C biaryl bond directly. It is more commonly employed to prepare precursors. For instance, a highly activated fluoroarene can undergo SNAr with sodium methoxide (B1231860) to produce a methoxyarene derivative. uky.edu This methoxy (B1213986) group can then serve as a protected form of the phenol during subsequent coupling reactions, and can be deprotected in a final step to yield the hydroxylated final product.

For a nucleophilic substitution to occur on a dichlorinated benzene (B151609) ring that lacks strong activating groups, very harsh conditions or the use of a very strong base would be required, potentially proceeding through a benzyne (B1209423) intermediate. youtube.com This pathway is generally less controlled and not ideal for the selective synthesis of a complex molecule like this compound.

Modern Catalytic Syntheses of this compound

The synthesis of complex biaryl compounds such as this compound relies on modern catalytic methods that enable precise and efficient carbon-carbon bond formation. These strategies have largely superseded older, harsher methods, offering higher yields, greater selectivity, and broader functional group tolerance. The key challenge in synthesizing this molecule is the controlled formation of the C-C bond between the two heavily substituted aromatic rings, one of which bears a hydroxyl group.

Transition metal-catalyzed cross-coupling reactions are foundational to modern organic synthesis and represent the most direct and versatile approach for constructing the biaryl core of this compound. tezu.ernet.intaylorandfrancis.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. taylorandfrancis.comnumberanalytics.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation due to the stability and low toxicity of the requisite organoboron reagents. wikipedia.orgacs.org The synthesis of polychlorinated biphenyls (PCBs) and their hydroxylated derivatives has been successfully achieved using this method. nih.govresearchgate.netnih.gov For the target molecule, a plausible Suzuki coupling pathway would involve the reaction between a protected 2-chloro-6-halophenol (e.g., 2-chloro-6-iodophenol) and (2,5-dichlorophenyl)boronic acid, or conversely, a 2,5-dichloro-halobenzene and a suitable boronic acid derivative of 2-chlorophenol. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or complexes with more specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed in the presence of a base. nih.gov The choice of ligand is crucial, especially for sterically hindered substrates. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis

| Component | Example | Purpose/Function | Citation |

| Aryl Halide | 2-Chloro-6-iodophenol derivative | Electrophilic coupling partner | nih.gov |

| Organoboron Reagent | (2,5-Dichlorophenyl)boronic acid | Nucleophilic coupling partner | nih.govnih.gov |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)₂Cl₂ | Facilitates oxidative addition and reductive elimination | wikipedia.orgnih.gov |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species | acs.orgnih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst | acs.org |

| Temperature | 80-110 °C | Provides activation energy for the reaction | acs.org |

Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds. researchgate.netwikipedia.orglibretexts.org It is catalyzed by a combination of palladium and copper complexes. wikipedia.orgmdpi.com While highly effective for synthesizing conjugated enynes and arylalkynes, it is not a direct method for forming the C(sp²)-C(sp²) biaryl bond required for this compound. wikipedia.orglibretexts.org Its application would necessitate a multi-step strategy, for instance, by first introducing an alkyne that is later converted to the desired ring system, which is less efficient than direct arylation methods like the Suzuki or Negishi couplings.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It is known for its high reactivity and functional group tolerance, often succeeding where other methods may fail, particularly with sterically demanding substrates. numberanalytics.comwikipedia.org A potential Negishi pathway for the target molecule could involve the coupling of a 2,5-dichloro-halobenzene with an organozinc reagent derived from a protected 2-chlorophenol. Alternatively, an organozinc compound like (2,5-dichlorophenyl)zinc chloride could be reacted with a protected 2-chloro-6-halophenol. wikipedia.org The use of nickel catalysts can be a cost-effective alternative to palladium. wikipedia.orgwikipedia.org

Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Stable, non-toxic reagents; mild conditions; commercially available starting materials. uwindsor.ca | Base-sensitive functional groups can be problematic. |

| Sonogashira | Terminal Alkyne | Mild conditions; direct formation of C(sp²)-C(sp) bonds. wikipedia.org | Not suitable for direct biaryl C(sp²)-C(sp²) bond formation. |

| Negishi | Organozinc | High reactivity; excellent functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org | Organozinc reagents are moisture and air-sensitive. numberanalytics.com |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgthieme-connect.com The resulting aryllithium intermediate can then be trapped by a variety of electrophiles.

For the synthesis of this compound, the hydroxyl group itself is an excellent DMG. However, it must first be protected with a suitable group, such as an O-aryl N-isopropylcarbamate, which is a strong DMG. thieme-connect.com The synthesis could proceed via the ortho-lithiation of a protected 2-chlorophenol, followed by quenching with an electrophilic source of the 2,5-dichlorophenyl moiety. A more common application of DoM in biaryl synthesis is to introduce a halogen or a boronic ester at the ortho-position, which then serves as a handle for a subsequent cross-coupling reaction. thieme-connect.com This two-step sequence allows for precise control over the substitution pattern.

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions. nih.govacs.org This methodology often relies on the generation of radical intermediates via single-electron transfer (SET) processes mediated by an excited-state photocatalyst, such as a ruthenium or iridium complex. nih.govlookchem.com

In the context of phenol functionalization, photoredox catalysis can be combined with transition metal catalysis (e.g., ruthenium) to achieve direct C-H activation and subsequent arylation at the ortho-position. nih.govd-nb.info A hypothetical synthesis of this compound using this approach could involve the direct C-H arylation of 2,6-dichlorophenol. The reaction would likely require a directing group to guide the functionalization to the desired position, where the photocatalyst facilitates the regeneration of the active transition metal catalyst. lookchem.comd-nb.info This approach avoids the need for pre-functionalized starting materials (halides or organometallics), aligning with the principles of atom economy. lookchem.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods that minimize environmental impact. Key principles of green chemistry, such as the use of safer solvents, catalyst recyclability, and energy efficiency, are increasingly being integrated into the synthesis of complex molecules.

One of the primary goals of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. Performing reactions in aqueous media or under solvent-free conditions are attractive alternatives.

The transition metals used in cross-coupling reactions, particularly palladium, are expensive and have associated toxicity concerns. bohrium.commdpi.com Therefore, the ability to recover and reuse the catalyst is crucial for both economic and environmental sustainability. researchgate.net Strategies for catalyst recycling generally involve heterogenization of the catalyst, which facilitates its separation from the reaction mixture.

Common approaches include:

Immobilization on solid supports: The catalyst can be anchored to materials like polymers, silica (B1680970), or magnetic nanoparticles.

Encapsulation: Microencapsulation of palladium nanoparticles within a polymer matrix (e.g., Pd EnCat™) creates a stable, recoverable, and reusable catalyst system that can be separated by simple filtration. aau.dk

Dendrimeric Catalysts: Attaching the catalyst to a dendritic polymer can create a soluble but easily separable catalyst, for instance, by precipitation or filtration. wikipedia.org

These recyclable catalytic systems are highly relevant for the large-scale synthesis of compounds like this compound, as they can significantly lower production costs and minimize heavy metal contamination in the final product. bohrium.commdpi.com

Table 3: Strategies for Catalyst Recycling in Cross-Coupling Reactions

| Strategy | Description | Separation Method | Advantages | Citation |

| Polymer Encapsulation | Palladium nanoparticles are trapped within a porous polyurea matrix. | Filtration | High stability, easy recovery, low metal leaching. | aau.dk |

| Magnetic Nanoparticles | The catalyst is supported on magnetic nanoparticles (e.g., Fe₃O₄). | External Magnet | Rapid and efficient separation. | bohrium.com |

| Dendrimer Support | The catalyst is part of a large, well-defined macromolecule. | Precipitation, Filtration | Combines benefits of homogeneous (high activity) and heterogeneous (easy separation) catalysis. | wikipedia.org |

Total Synthesis and Analog Generation of this compound and Related Structures

A definitive total synthesis for this compound is not extensively documented in publicly available literature, suggesting its status as a specialized or novel compound. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions, which are central to modern biaryl synthesis. The most strategic approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This proposed synthesis would begin with the preparation of two key building blocks: a suitably protected and halogenated phenol derivative and a dichlorinated phenylboronic acid. For instance, the synthesis could couple a protected 2-bromo-6-chlorophenol with 2,5-dichlorophenylboronic acid. The phenolic hydroxyl group must be protected to prevent interference with the organometallic reagents used in the coupling step. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers, which are stable under the coupling conditions but can be removed in a final step. oup.comchemicalforums.com

The general synthetic sequence would be:

Preparation of Precursors : Synthesis of a halogenated phenol derivative (e.g., 2-bromo-6-chlorophenol or 2-iodo-6-chlorophenol) and 2,5-dichlorophenylboronic acid. prepchem.comchemicalbook.comchemicalbook.com

Protection : The hydroxyl group of the halophenol is protected, for example, as a methyl ether, to yield a substrate like 1-bromo-2-chloro-6-methoxybenzene.

Suzuki-Miyaura Coupling : The protected halophenol is coupled with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene, DME/water). researchgate.netnih.gov

Deprotection : The protecting group on the phenol is removed (e.g., using BBr₃ for a methyl ether) to yield the final product, this compound.

This approach allows for the late-stage formation of the critical aryl-aryl bond, providing flexibility for generating analogs by modifying either of the two precursor fragments.

The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies, each offering distinct advantages for creating molecular diversity.

Convergent Synthesis:

A convergent synthesis is characterized by the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages. The proposed Suzuki-Miyaura coupling is a prime example of a convergent strategy.

Fragment 1 : A derivative of 2,6-dihalophenol.

Fragment 2 : 2,5-dichlorophenylboronic acid.

| Convergent Synthesis of this compound | |

| Fragment A Synthesis | Phenol → 2-Chlorophenol → 2-Bromo-6-chlorophenol → O-Protected 2-Bromo-6-chlorophenol |

| Fragment B Synthesis | 1,4-Dichlorobenzene → 1-Bromo-2,5-dichlorobenzene → 2,5-Dichlorophenylboronic acid |

| Coupling Reaction | Fragment A + Fragment B → Protected Biaryl Precursor |

| Final Step | Deprotection → this compound |

Divergent Synthesis:

A divergent synthesis strategy begins with a common core structure which is then elaborated through various reaction pathways to produce a library of related compounds. nih.gov Once the core scaffold of this compound is assembled, it can serve as a versatile intermediate for generating a range of analogs. This is particularly useful for structure-activity relationship (SAR) studies.

Starting from the central this compound molecule, analogs can be generated by:

Modification of the Phenolic Group : The hydroxyl group can be converted into various ethers, esters, or other functional groups.

Further Aromatic Substitution : The existing aromatic rings could potentially undergo further electrophilic or nucleophilic aromatic substitution, although the steric hindrance and electronic nature of the existing substituents would heavily influence the feasibility and regioselectivity of such reactions.

| Divergent Analog Generation from Core Scaffold | |

| Core Scaffold | This compound |

| Reaction Type | Potential Analogs |

| O-Alkylation | 2-Chloro-6-(2,5-dichlorophenyl)anisole |

| O-Acylation | 2-Chloro-6-(2,5-dichlorophenyl)phenyl acetate |

| Nitration | Nitrated derivatives of the core scaffold |

| Further Halogenation | Further chlorinated or brominated analogs |

The target molecule, this compound, is achiral as it possesses a plane of symmetry. However, the structural motif of a biaryl system with three ortho substituents is a classic prerequisite for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the C-C bond connecting the two aromatic rings. nih.gov

If the substituents at the ortho positions are sufficiently bulky, rotation around the biaryl axis is restricted, leading to the existence of stable, non-interconverting enantiomers. Chiral analogs of this compound could be readily designed by modifying the substitution pattern to break the molecule's symmetry. For example, introducing a different substituent in place of the second chlorine atom on the dichlorophenyl ring (e.g., a methyl group to form 2-Chloro-6-(2-chloro-5-methylphenyl)phenol) would create a chiral axis.

The synthesis of such chiral analogs in an enantiomerically pure form requires an atroposelective synthetic method. Asymmetric Suzuki-Miyaura cross-coupling reactions have emerged as a powerful tool for this purpose. nih.govrsc.org This is achieved by employing a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand can differentiate between the two transition states leading to the (R)- and (S)-atropisomers, resulting in the preferential formation of one enantiomer.

Several classes of chiral phosphine (B1218219) ligands have been developed and proven effective in atroposelective biaryl synthesis. The choice of ligand is critical and often substrate-dependent.

| Examples of Chiral Ligands for Atroposelective Suzuki-Miyaura Coupling | |

| Ligand Class | Specific Example |

| P-Chiral Phosphines | (S,S)-BaryPhos nih.govthieme-connect.de |

| Axially Chiral Biaryl Phosphines | (S)-BINAP |

| Ferrocene-Based Phosphines | Josiphos-type ligands |

The successful synthesis of enantiomerically enriched chiral analogs of this compound would therefore hinge on the careful selection of a chiral catalyst system for the key Suzuki-Miyaura coupling step. The enantiomeric excess (ee) of the product would be a direct measure of the stereochemical control exerted by the chiral ligand during the formation of the biaryl bond. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 2,5 Dichlorophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental skeletal information for 2-Chloro-6-(2,5-dichlorophenyl)phenol.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, influenced by the presence of electronegative chlorine atoms and the hydroxyl group. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the number of adjacent protons, helping to establish the substitution pattern on the two phenyl rings.

A hypothetical data table for these analyses would look as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity, Integration, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Assignment |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between the two phenyl rings, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for confirming the proton-proton connectivities within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing long-range connectivity, for instance, between the protons on one ring and the carbons of the other ring, confirming the biphenyl (B1667301) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which would help to determine the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to each other.

While less common, ³⁵Cl NMR could provide direct information about the electronic environment of the three chlorine atoms in the molecule. The distinct chemical shifts for the chlorine atoms at the C2, C2', and C5' positions would reflect their different chemical environments, offering another layer of structural confirmation. The quadrupolar nature of the chlorine nucleus often leads to broad signals, but the data can be valuable for distinguishing between isomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with very high precision. This exact mass is based on the most abundant isotopes of the constituent elements (e.g., ¹H, ¹²C, ¹⁶O, ³⁵Cl). The experimentally determined exact mass would be compared to the calculated theoretical mass for the molecular formula C₁₂H₇Cl₃O, providing a definitive confirmation of the elemental composition. The characteristic isotopic pattern resulting from the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would also be a key feature in the mass spectrum, further corroborating the molecular formula.

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇Cl₃O |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The masses of these fragments provide valuable clues about the molecule's structure.

For this compound, characteristic fragmentation pathways would likely involve the loss of chlorine atoms, a hydroxyl radical, or carbon monoxide. The analysis of these fragmentation patterns allows for a mechanistic interpretation of how the molecule disassembles, which in turn supports the proposed connectivity of the atoms. For instance, the observation of fragments corresponding to each of the substituted phenyl rings would provide strong evidence for the biphenyl core structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the purity assessment of this compound. In this method, the sample is vaporized and separated into its components as it passes through a capillary column (the GC phase). Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification and quantification.

For the analysis of chlorinated phenols, GC-MS offers high sensitivity and selectivity. matec-conferences.org The purity of a this compound sample can be determined by monitoring its characteristic retention time and mass spectrum. The primary peak in the chromatogram should correspond to the target compound, and its identity is confirmed by matching its mass spectrum with a reference spectrum. Impurities, such as starting materials, by-products from synthesis (e.g., isomers or compounds with different degrees of chlorination), or degradation products, would appear as separate peaks in the chromatogram and can be identified by their respective mass spectra. researchgate.net

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways for chlorophenols typically involve the loss of Cl, HCl, and CO, leading to characteristic fragment ions that aid in structural confirmation. matec-conferences.org Quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. thermofisher.com

Below is a hypothetical data table illustrating the expected GC-MS results for the analysis of this compound, including potential impurities.

| Compound Name | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 18.5 | 288 (M⁺), 253 (M-Cl)⁺, 218 (M-2Cl)⁺, 189 (M-COCl)⁺, 63 |

| 2,5-Dichlorophenol (Impurity) | 10.8 | 162 (M⁺), 127 (M-Cl)⁺, 99 (M-COCl)⁺, 64 |

| 1,2,4-Trichlorobenzene (Impurity) | 9.2 | 180 (M⁺), 145 (M-Cl)⁺, 109 (M-HCl₂)⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound. These methods probe the vibrational modes of molecules, which are determined by bond strengths and atomic masses. msu.edu

Vibrational Mode Assignments for Functional Groups (e.g., -OH, C-Cl, Aromatic Rings)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.

-OH Group: The hydroxyl group gives rise to a strong, broad stretching vibration (νO-H) in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is indicative of hydrogen bonding. The in-plane bending (δO-H) vibration is expected to appear in the 1300-1400 cm⁻¹ region. ijaemr.com

Aromatic Rings: The presence of two phenyl rings results in several characteristic bands. The C-H stretching (νC-H) vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C-C stretching (νC-C) vibrations within the rings are observed in the 1400-1600 cm⁻¹ region. ias.ac.in Out-of-plane C-H bending vibrations (γC-H) occur in the 650-900 cm⁻¹ range, and their specific positions are indicative of the substitution pattern on the rings.

C-Cl Group: The C-Cl stretching vibrations (νC-Cl) are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. ias.ac.in Given the presence of three C-Cl bonds in different chemical environments, multiple bands may be observed in this region.

The following table summarizes the expected vibrational mode assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretching | -OH | 3200-3600 |

| Aromatic C-H Stretching | Aromatic Rings | 3000-3100 |

| C-C Stretching | Aromatic Rings | 1400-1600 |

| O-H In-plane Bending | -OH | 1300-1400 |

| C-O Stretching | Phenolic C-O | 1200-1260 |

| C-Cl Stretching | C-Cl | 600-800 |

| Aromatic C-H Out-of-plane Bending | Aromatic Rings | 650-900 |

Elucidation of Hydrogen Bonding Patterns

Infrared spectroscopy is particularly sensitive to hydrogen bonding. nih.govnajah.edu In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur.

An intramolecular hydrogen bond can form between the hydroxyl (-OH) group and the adjacent chlorine atom on the same phenyl ring. This type of interaction is known to occur in 2-chlorophenols. rsc.org Evidence for this would be the presence of a relatively sharp -OH stretching band at a lower frequency (e.g., ~3550 cm⁻¹) compared to a "free" (non-hydrogen-bonded) hydroxyl group, even in dilute solutions where intermolecular interactions are minimized.

Intermolecular hydrogen bonding occurs between the -OH group of one molecule and an electronegative atom (oxygen or chlorine) of a neighboring molecule. This type of bonding is concentration-dependent and leads to a very broad and significantly red-shifted (lower frequency) absorption band for the O-H stretch, typically centered around 3200-3400 cm⁻¹. libretexts.org By analyzing the O-H stretching region of the IR spectrum at different concentrations, the nature of the hydrogen bonding patterns can be elucidated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as aromatic rings and other conjugated systems.

Electronic Transitions and Aromatic Conjugation

The UV-Vis spectrum of this compound is dominated by electronic transitions within its two aromatic rings. The primary transitions observed for phenolic compounds are π → π* transitions, which involve the excitation of an electron from a bonding (π) orbital to an antibonding (π*) orbital. youtube.com These transitions are typically responsible for strong absorption bands in the UV region.

The presence of the hydroxyl (-OH) and chlorine (-Cl) substituents, which act as auxochromes, influences the position and intensity of these absorption bands. These groups possess non-bonding electrons that can interact with the π-electron system of the aromatic rings, modifying the energy levels of the molecular orbitals. This generally results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene (B151609). The biphenyl-like structure, with two linked aromatic rings, further extends the conjugated system, which is also expected to shift the absorption to longer wavelengths. ias.ac.in The spectrum would likely exhibit two main absorption bands, analogous to the E2 (ca. 204 nm) and B (ca. 255 nm) bands of benzene, but shifted to longer wavelengths. researchgate.net

| Hypothetical Electronic Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (E2-like band) | 210-230 nm | > 10,000 |

| π → π* (B-like band) | 270-290 nm | 1,000 - 5,000 |

pH Effects on UV-Vis Spectra

The UV-Vis spectrum of phenolic compounds is highly sensitive to pH. The hydroxyl group of this compound is weakly acidic and can be deprotonated in basic solutions to form the corresponding phenolate (B1203915) ion.

In acidic or neutral solutions (pH < pKa), the compound exists predominantly in its protonated (phenolic) form. In alkaline solutions (pH > pKa), it is converted to the deprotonated (phenolate) form. The phenolate ion has a more extended conjugated system because the non-bonding electrons on the negatively charged oxygen atom participate more effectively in resonance with the aromatic ring. This increased delocalization lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic (red) shift of the absorption maximum. researchgate.net This shift is often accompanied by a hyperchromic effect (an increase in molar absorptivity).

By measuring the UV-Vis spectra at various pH values, one can observe the transition from the phenol (B47542) spectrum to the phenolate spectrum. An isosbestic point, where the spectra of the acidic and basic forms cross, is often observed, indicating a clear equilibrium between the two species. This pH-dependent spectral shift can be used to determine the pKa of the compound. For chlorophenols, the absorption maximum of the phenolate form is typically shifted by 20-40 nm to a longer wavelength compared to the protonated form. researchgate.net

X-ray Crystallography of this compound and its Derivatives

Single Crystal X-ray Diffraction for Solid-State Structure

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This lack of data prevents a definitive description of its solid-state structure. While studies on related compounds containing a dichlorophenyl group have been conducted, these are not directly applicable to the target molecule.

Conformational Analysis in the Crystalline State

Without single-crystal X-ray diffraction data, a detailed conformational analysis of this compound in the crystalline state cannot be performed. Such an analysis would typically describe the dihedral angles between the phenyl rings and the orientation of the chloro and hydroxyl substituents. This information is fundamental to understanding the molecule's steric and electronic properties in the solid state.

Chiroptical Spectroscopy (if applicable to chiral analogues)

Chiroptical spectroscopy is a powerful tool for studying chiral molecules, which are non-superimposable on their mirror images. For these techniques to be applicable, the molecule , or its analogues, must possess a chiral center or exhibit axial chirality. There is no indication in the available literature that chiral analogues of this compound have been synthesized or resolved.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is used to determine the enantiomeric excess and absolute configuration of chiral compounds. As there are no reports on the synthesis or resolution of chiral analogues of this compound, no CD spectroscopic data is available.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) provides stereochemical information based on the differential absorption of left and right circularly polarized infrared light. Similar to CD spectroscopy, the application of VCD is contingent on the existence of chiral samples. No VCD studies related to this compound or its analogues have been reported in the scientific literature.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 2,5 Dichlorophenyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the substitution of a hydrogen atom on an aromatic ring with an electrophile. The reactivity of the phenolic ring in 2-Chloro-6-(2,5-dichlorophenyl)phenol is influenced by the directing effects of its substituents: the hydroxyl group (-OH), a chloro group (-Cl), and a 2,5-dichlorophenyl group. The hydroxyl group is a strongly activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The bulky 2,5-dichlorophenyl group at the ortho position will sterically hinder attack at that position.

Nitration, Halogenation, and Sulfonation of the Phenolic Ring

The hydroxyl group is expected to direct incoming electrophiles primarily to the para position (position 4) relative to it, as the two ortho positions are already substituted. The position para to the hydroxyl group is the most likely site for nitration, halogenation, and sulfonation.

| Reaction | Expected Major Product |

| Nitration (HNO₃/H₂SO₄) | 2-Chloro-6-(2,5-dichlorophenyl)-4-nitrophenol |

| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-2-chloro-6-(2,5-dichlorophenyl)phenol |

| Sulfonation (SO₃/H₂SO₄) | 3-Chloro-5-(2,5-dichlorophenyl)-4-hydroxybenzenesulfonic acid |

Note: This table is predictive and not based on published experimental data for this specific compound.

Friedel-Crafts Alkylation/Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings or phenols due to the complexation of the Lewis acid catalyst with the hydroxyl group. It is anticipated that this compound would be unreactive under standard Friedel-Crafts conditions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. The phenolic ring of this compound is not sufficiently activated for SNAAr on the ring itself.

Substitution of Chlorine Atoms

The chlorine atoms on both the phenolic and the phenyl rings are not activated towards nucleophilic substitution under standard conditions. Harsh conditions, such as high temperatures and pressures, would likely be required, and such reactions are not commonly reported for similar structures due to the potential for side reactions.

Reactivity at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group is expected to undergo typical reactions of phenols.

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would likely yield the corresponding ether. For example, reaction with methyl iodide and a base like sodium hydride would be expected to form 1-chloro-3-(2,5-dichlorophenyl)-2-methoxybenzene.

Esterification: Reaction with an acyl halide or anhydride, typically in the presence of a base like pyridine, would be expected to form the corresponding ester. For example, reaction with acetyl chloride would likely yield 2-chloro-6-(2,5-dichlorophenyl)phenyl acetate.

Oxidation and Reduction Chemistry

Phenols can be oxidized to quinones. Given the substitution pattern of this compound, oxidation would likely be complex and could lead to a mixture of products or polymerization. Specific oxidizing agents would be required to achieve a controlled transformation.

Reduction of the aromatic rings is possible but requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst. The chloro substituents may also be susceptible to hydrogenolysis under these conditions.

Phenolic Oxidation Pathways (e.g., Quinone Formation)

The oxidation of phenols is a critical transformation pathway, often leading to the formation of quinones and other reactive species. For many chlorophenols, oxidation can proceed via the formation of a phenoxyl radical, which can then undergo further reactions. For instance, the oxidation of some phenol (B47542) precursors has been shown to form benzoquinones. However, without specific studies on this compound, the precise nature of its oxidation products, whether quinoidal or otherwise, remains speculative. The steric hindrance and electronic effects of the three chlorine atoms and the phenyl ring would significantly influence the reaction mechanism and the stability of any resulting radical intermediates.

Reductive Dehalogenation Processes

Reductive dehalogenation is a key environmental process for the breakdown of chlorinated aromatic compounds. This process involves the removal of chlorine atoms, which typically reduces the toxicity of the compound. Studies on other chlorinated compounds, such as 2,5-dichloronitrobenzene, have detailed mechanisms involving hydrated electrons in advanced reduction processes. While it is plausible that this compound could undergo reductive dehalogenation under specific conditions, the lack of empirical data means that the potential reaction rates, preferred sites of dehalogenation (i.e., which of the three chlorine atoms would be removed first), and the resulting daughter products are unknown.

Photochemical Transformations of this compound

The interaction of sunlight with chemical compounds can be a major driver of their degradation in the environment.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent chemical transformation. For many chlorophenols, this can involve the homolytic cleavage of the carbon-chlorine bond. However, the specific wavelengths of light that this compound absorbs and the efficiency of the subsequent bond cleavage have not been reported.

Photosensitized Reactions and Indirect Photolysis

In indirect photolysis, other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the target molecule, initiating its degradation. Components of natural waters, such as dissolved organic matter, can act as photosensitizers. The potential for such reactions to contribute to the transformation of this compound has not been investigated.

Quantum Yield Determinations

The quantum yield is a critical parameter for quantifying the efficiency of a photochemical reaction. It represents the number of molecules transformed per photon absorbed. Without experimental studies, the quantum yield for the photodegradation of this compound remains undetermined, making it impossible to model its photochemical fate in the environment.

Thermal Degradation Studies

The behavior of chemical compounds at elevated temperatures is important for understanding their fate in processes such as incineration and in industrial settings. Research on the thermal degradation of 2-chlorophenol (B165306) has shown that it can lead to the formation of hazardous compounds like polychlorinated dibenzodioxins and furans (PCDD/Fs). The presence of additional chlorine atoms and a second phenyl ring in this compound could potentially influence the types and quantities of thermal degradation products formed. However, no specific thermal degradation studies for this compound have been published. The thermal stability and the identity of its decomposition products are therefore unknown.

Pyrolysis Pathways and Product Analysis

The pyrolysis of chlorinated aromatic compounds is a significant area of study due to the potential for the formation of highly toxic and persistent organic pollutants. When subjected to high temperatures, compounds like this compound are expected to undergo complex reactions.

The initial step in the pyrolysis of phenols is typically the homolytic cleavage of the O-H bond, forming a phenoxyl radical. nih.gov For chlorinated phenols, the resulting chlorinated phenoxyl radicals are resonance-stabilized and are key intermediates in subsequent reactions. nih.gov These radicals can then participate in a variety of reaction pathways.

One of the major concerns with the pyrolysis of chlorinated phenols is their potential to act as precursors for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov The intramolecular cyclization of a molecule like this compound could theoretically lead to the formation of a dibenzofuran (B1670420) structure, though this would involve significant bond rearrangement. More commonly, the intermolecular condensation of two chlorinated phenoxyl radicals is a known pathway to PCDD formation.

In the case of polychlorinated biphenyls (PCBs), pyrolysis is known to produce chlorophenolic substances, including polychlorophenols (PCPs) and polychlorinated biphenylols (PCB-OHs), as well as PCDFs. nih.govosti.govnih.govresearchgate.net While this compound is not a PCB, the presence of two chlorinated phenyl rings suggests that its thermal decomposition could yield a complex mixture of chlorinated aromatic compounds.

A hypothetical pyrolysis pathway for this compound could involve the following steps:

Formation of a phenoxyl radical through the loss of the phenolic hydrogen.

Intramolecular cyclization, potentially leading to the formation of a chlorinated dibenzofuran derivative.

Intermolecular reactions between radicals, which could lead to the formation of larger, more complex polychlorinated aromatic compounds.

Cleavage of the bond between the two phenyl rings, leading to the formation of chlorinated phenols and other smaller aromatic fragments.

Without specific experimental data, a definitive analysis of the pyrolysis products of this compound remains speculative. However, based on the behavior of similar compounds, it is highly probable that its pyrolysis would result in a complex mixture of chlorinated organic compounds, including potentially toxic species like PCDDs and PCDFs.

Stability under High Temperature Conditions

The stability of this compound at high temperatures would be influenced by several factors:

The Carbon-Chlorine bonds: These are generally strong bonds, but they can undergo homolytic cleavage at high temperatures, leading to the formation of aryl radicals.

The Carbon-Oxygen bond of the hydroxyl group: The phenolic O-H bond is the most likely to break first, forming a relatively stable phenoxyl radical. nih.gov

The Carbon-Carbon bond linking the two aromatic rings: This bond is also strong but can be cleaved under pyrolytic conditions.

Given the high degree of chlorination, this compound is expected to be a relatively thermally stable compound. However, once decomposition begins, it is likely to proceed through a series of radical reactions, leading to a variety of products as discussed in the previous section.

Hydrolytic Stability and Reactions in Aqueous Media

The hydrolytic stability of this compound would be influenced by the pH of the aqueous medium and the presence of other reactive species. Hydrolysis, in this context, would primarily involve the nucleophilic substitution of the chlorine atoms or reactions involving the phenolic hydroxyl group.

pH-Dependent Hydrolysis Kinetics

The reactivity of chlorophenols in aqueous solutions is highly dependent on pH. researchgate.netnih.govgcu.ac.uk The phenolic hydroxyl group is weakly acidic, and its dissociation to form a phenoxide ion is governed by its pKa value. The pKa of hydroxylated polychlorinated biphenyls (OH-PCBs) decreases with an increasing degree of chlorination, especially on the phenolic ring. researchgate.net This suggests that this compound, with its multiple chlorine substituents, would be a stronger acid than phenol itself.

At pH values below its pKa, the compound will exist predominantly in its undissociated (phenolic) form. At pH values above its pKa, it will exist as the corresponding phenoxide ion. The reactivity of these two forms towards hydrolysis can differ significantly. The phenoxide form, being more electron-rich, is more susceptible to oxidation but may be less susceptible to nucleophilic attack on the aromatic ring.

Studies on the degradation of chlorophenols have shown that the optimal pH for their degradation can vary. researchgate.netnih.govgcu.ac.uk For a group of chlorophenols, an increasing number of chlorine substituents was found to correspond to an increasing reactivity of the undissociated compound and a decreasing reactivity of the dissociated (phenoxide) form. researchgate.netnih.gov

Without experimental data, the specific pH-dependent hydrolysis kinetics of this compound cannot be determined. However, it is expected that the rate of any hydrolytic degradation would be significantly influenced by the pH of the solution due to the acid-base equilibrium of the phenolic hydroxyl group.

A hypothetical data table illustrating the expected trend in reactivity with pH is presented below. Note that the values are illustrative and not based on experimental data for this specific compound.

| pH | Predominant Species | Expected Relative Reactivity towards Nucleophilic Attack |

| < 4 | Undissociated Phenol | Higher |

| 4-6 | Mixture of Phenol and Phenoxide | Intermediate |

| > 6 | Phenoxide Ion | Lower |

Solvolysis Mechanisms

Solvolysis is a type of nucleophilic substitution where the nucleophile is a solvent molecule, such as water in the case of hydrolysis. wikipedia.org For aromatic compounds like this compound, the direct nucleophilic substitution of the chlorine atoms on the aromatic ring is generally difficult. This is due to the high electron density of the aromatic ring and the strength of the carbon-chlorine bond.

However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. This mechanism is typically favored when there are strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms). The chlorine atoms themselves are electron-withdrawing, which could facilitate this reaction to some extent.

The solvolysis of this compound in an aqueous medium would likely proceed very slowly under ambient conditions. The mechanism would likely involve the attack of a water molecule on one of the carbon atoms bearing a chlorine atom. The presence of the hydroxyl group and the other phenyl ring would influence the electron distribution in the molecule and thus the susceptibility of each chlorine atom to substitution.

It is also possible that under harsh conditions (e.g., high temperature and pressure, or in the presence of a catalyst), other solvolysis mechanisms could become relevant. For example, the formation of a highly reactive aryne intermediate through an elimination-addition mechanism is a possibility, although this is less common for polychlorinated compounds.

Computational and Theoretical Studies of 2 Chloro 6 2,5 Dichlorophenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a molecule like 2-Chloro-6-(2,5-dichlorophenyl)phenol, such studies would be invaluable.

Geometry Optimization and Conformational Analysis

A thorough conformational analysis would be the first step in understanding the molecule's three-dimensional structure. This would involve identifying all possible rotational isomers (conformers) arising from the rotation around the C-C single bond connecting the two phenyl rings and the C-O bond of the phenol (B47542) group. Geometry optimization for each of these conformers would yield their relative energies, allowing for the identification of the most stable, lowest-energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined for the global minimum energy structure.

Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)

Analysis of the electronic structure would provide insights into the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher chemical reactivity. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would aid in the characterization of the molecule.

IR Spectroscopy: The calculation of vibrational frequencies would allow for the prediction of the infrared (IR) spectrum, helping to identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

To further understand its chemical behavior, various reactivity descriptors could be calculated.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Fukui Functions: These descriptors would provide a more quantitative measure of the reactivity at different atomic sites within the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with its environment.

Solvation Effects and Intermolecular Interactions

MD simulations would be particularly useful for studying how this compound behaves in different solvents. By simulating the molecule in a solvent box (e.g., water, methanol (B129727), or a nonpolar solvent), one could analyze the formation and dynamics of hydrogen bonds involving the phenolic hydroxyl group and other intermolecular interactions, such as halogen bonding. These simulations would provide a detailed understanding of the solvation shell structure and the thermodynamics of solvation.

Conformational Dynamics

Detailed studies on the conformational dynamics of this compound, which would describe the rotational barriers and preferred spatial arrangements of the phenyl rings, have not been identified in the reviewed literature. For related substituted biphenyls, computational methods such as Density Functional Theory (DFT) are often employed to calculate the energy profile of rotation around the bond connecting the two rings. researchgate.netrsc.orgcomporgchem.com Such studies typically identify the lowest energy conformations (ground states) and the transition states for interconversion, providing insight into the molecule's flexibility and shape. researchgate.netrsc.orgcomporgchem.com However, without specific research on this compound, data for its rotational energy barriers and dihedral angles remains unavailable.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms for this compound using computational chemistry is another area lacking specific research. Computational approaches are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for reactions to occur. nih.govnih.gov

Transition State Search and Energy Barriers

No information was found regarding transition state searches or the calculation of energy barriers for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical transformations, such as degradation or metabolic processes. ucsb.eduarxiv.org General studies on other chlorinated phenols have investigated reaction pathways like O-H bond scission and hydrogen abstraction, calculating activation energies for these processes. nih.gov

Reaction Pathway Mapping

Similarly, there are no published studies that map the reaction pathways for this compound. Such mapping would provide a step-by-step view of how the molecule transforms under specific conditions, which is fundamental to predicting its chemical behavior in various environments. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as its environmental fate or toxicity. nih.govimist.ma While the development of QSAR models for aromatic compounds is an active area of research, specific models and data for this compound are absent from the scientific literature.

Correlation of Structural Descriptors with Environmental Fate Parameters

There are no specific studies correlating the structural descriptors of this compound with its environmental fate parameters. Such studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental data on properties like soil sorption, bioaccumulation, or persistence.

Environmental Distribution, Fate, and Transport of 2 Chloro 6 2,5 Dichlorophenyl Phenol

Environmental Modeling of Transport and Fate:

Predictive Models for Environmental Persistence (P-value):There are no studies that have calculated a persistence value (P-value) to estimate how long this compound remains in the environment.

While information exists for other chlorophenol compounds, the strict requirement to focus solely on 2-Chloro-6-(2,5-dichlorophenyl)phenol prevents the inclusion of data from these related but chemically distinct substances. The absence of specific data suggests that this particular compound may not have been a focus of extensive environmental research, or that such research is not publicly available.

Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection.

Advanced Analytical Methodologies for 2 Chloro 6 2,5 Dichlorophenyl Phenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical determination of 2-Chloro-6-(2,5-dichlorophenyl)phenol. The choice of technique is dictated by the sample matrix, required detection limits, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. asianpubs.orgnih.govmdpi.com For this compound, reversed-phase HPLC is typically the method of choice. Separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. asianpubs.orgjcsp.org.pk The addition of acids or buffers to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability. mdpi.com

Detection is a critical aspect of the HPLC analysis:

UV Detectors: Ultraviolet (UV) detectors are commonly employed for the detection of chlorophenols due to the presence of the chromophoric benzene (B151609) ring. asianpubs.org The detection wavelength is typically set around 280-300 nm for optimal sensitivity. asianpubs.orgscirp.org

Photodiode Array (PDA) Detectors: PDA detectors offer an advantage over single-wavelength UV detectors by acquiring the entire UV spectrum for each peak. This capability is invaluable for peak purity assessment and compound identification.

Fluorescence Detectors: While native fluorescence of this compound may be limited, derivatization with a fluorescent tagging agent can significantly enhance sensitivity and selectivity. scirp.orgscirp.org Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for pre-column derivatization, allowing for detection at the parts-per-billion level. tandfonline.com

Table 1: Typical HPLC Conditions for Chlorinated Phenol (B47542) Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient asianpubs.orgjcsp.org.pk |

| Flow Rate | 0.8 - 1.2 mL/min asianpubs.org |

| Detector | UV at 280-300 nm or PDA asianpubs.orgscirp.org |

| Injection Volume | 10 - 50 µL asianpubs.orgscirp.org |

| Column Temperature | 25 - 40 °C asianpubs.org |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated phenols. researchgate.net Due to the polarity and potential for thermal degradation of the phenolic group, derivatization is often performed prior to analysis to convert the analyte into a more volatile and thermally stable form. epa.govresearchgate.net Common derivatization procedures include acetylation or silylation. jcsp.org.pkresearchgate.net

The choice of detector is crucial for achieving the desired sensitivity and specificity:

Electron Capture Detection (ECD): The ECD is highly sensitive to halogenated compounds, making it exceptionally well-suited for the analysis of this compound. silcotek.com The presence of three chlorine atoms in the molecule results in a strong signal and very low detection limits. epa.gov

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification based on the mass spectrum of the analyte. researchgate.netthermofisher.com The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum for structural elucidation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification by monitoring characteristic ions. scielo.org.mx

Table 2: Representative GC Conditions for Chlorinated Phenol Analysis

| Parameter | Typical Setting |

| Column | Low-polarity capillary column (e.g., HP-5MS, TG-5SilMS) thermofisher.comscielo.org.mx |

| Carrier Gas | Helium or Hydrogen thermofisher.comiwaponline.com |

| Injection Mode | Splitless thermofisher.comiwaponline.com |

| Oven Program | Temperature programmed from ~60°C to 300°C thermofisher.comiwaponline.com |

| Detector | MS (Scan or SIM mode) or ECD epa.govthermofisher.com |

| Derivatization | Often required (e.g., acetylation, silylation) jcsp.org.pkresearchgate.net |

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. nih.gov For phenolic compounds, the analysis is typically carried out under basic conditions where the phenolic hydroxyl group is deprotonated, forming a negatively charged phenolate (B1203915) ion. nih.gov This allows for separation in a capillary tube based on the charge-to-size ratio of the analytes. CE methods can be rapid and require very small sample volumes. Coupling CE with MS provides high separation efficiency and sensitive detection. nih.govdntb.gov.ua

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for reliable and accurate analysis. The goal is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is the preferred method for extracting and preconcentrating chlorophenols from aqueous samples, largely replacing traditional liquid-liquid extraction. mdpi.comacs.org The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. researchgate.net

The SPE procedure for this compound from a water sample typically involves several key steps:

Sample Acidification: The water sample is acidified to a pH of approximately 2. researchgate.netthermofisher.com This ensures that the phenolic compound is in its neutral, undissociated form, which enhances its retention on nonpolar sorbents.

Cartridge Conditioning: The SPE cartridge, commonly packed with a polystyrene-divinylbenzene (PS-DVB) or C18 sorbent, is conditioned with a solvent like methanol followed by acidified water to activate the sorbent. researchgate.netchromatographyonline.com

Sample Loading: The acidified sample is passed through the conditioned cartridge, and the analyte is adsorbed onto the sorbent.

Elution: After washing the cartridge to remove interferences, the retained this compound is eluted with a small volume of an organic solvent, such as dichloromethane (B109758) or methanol. thermofisher.comchromatographyonline.com This process effectively isolates and concentrates the analyte from the original sample. researchgate.net

Table 3: General Solid-Phase Extraction Protocol for Chlorophenols

| Step | Description |

| Sorbent | Polystyrene-divinylbenzene (PS-DVB) or C18 iwaponline.comresearchgate.net |

| Sample Pre-treatment | Acidify to pH ≤ 2 with HCl thermofisher.comchromatographyonline.com |

| Conditioning | Methanol, followed by acidified water chromatographyonline.com |

| Loading | Pass the acidified sample through the cartridge |

| Washing | Optional wash with acidified water to remove interferences |

| Elution | Dichloromethane or Methanol thermofisher.comchromatographyonline.com |

| Post-treatment | Eluate is concentrated and prepared for analysis |

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. mdpi.com For the extraction of this compound from aqueous samples, the sample is first acidified to ensure the compound is in its neutral form. An organic solvent that is immiscible with water, such as dichloromethane or diethyl ether, is then added. researchgate.net After vigorous mixing, the analyte partitions into the organic phase, which is then separated from the aqueous phase for further analysis.

While effective, LLE has several drawbacks compared to SPE, including the use of large volumes of hazardous organic solvents, the potential for emulsion formation, and being more time-consuming and difficult to automate. mdpi.comacs.org Consequently, SPE is now more commonly used in modern analytical laboratories. mdpi.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. For the analysis of this compound and related chlorophenolic compounds, SPME offers a rapid and efficient alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample matrix (either by direct immersion or headspace extraction), where analytes partition from the sample matrix into the fiber coating. Following extraction, the fiber is transferred to the injection port of a chromatographic system, where the analytes are thermally desorbed for analysis.

The efficiency of SPME for chlorophenol extraction is dependent on several factors, including the choice of fiber coating, extraction time and temperature, sample pH, and ionic strength. Various fiber coatings have been evaluated for the analysis of chlorophenols, with polar fibers generally showing better performance for these moderately polar compounds. Commonly used fibers include polydimethylsiloxane/divinylbenzene (PDMS/DVB), polyacrylate (PA), and Carbowax-templated resin (CW-TPR). researchgate.netresearchgate.net Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. For instance, acidifying the sample (e.g., to pH 3.5) enhances the extraction of phenolic compounds by converting them to their non-ionized form, which has a higher affinity for the fiber coatings. researchgate.net Increasing the ionic strength of the sample by adding salt (salting out) can also improve extraction efficiency by decreasing the solubility of the analytes in the aqueous phase. dphen1.com

Headspace SPME (HS-SPME) is often preferred for complex matrices like sewage or industrial effluents to protect the fiber from non-volatile, high-molecular-weight substances that could cause damage or irreversible adsorption. nih.gov Coupling SPME with gas chromatography (GC) or high-performance liquid chromatography (HPLC) allows for the sensitive determination of chlorophenols at trace levels.

Table 1: Representative SPME Conditions for Chlorophenol Analysis This table presents typical parameters; specific conditions for this compound would require method development.

| Parameter | Condition | Rationale / Finding |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane/divinylbenzene (PDMS/DVB) | Provides good sensitivity for a broad range of chlorophenols. dphen1.com |

| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and protects the fiber from complex samples. nih.gov |

| Extraction Temp. | 40-80°C | Temperature is compound-dependent; higher temperatures favor more volatile compounds. dphen1.com |

| Extraction Time | 50 min | Sufficient time to allow for equilibrium between the sample and the fiber coating. researchgate.net |

| Sample pH | ~3.5 | Ensures chlorophenols are in their protonated, less polar form, enhancing extraction. researchgate.net |

| Ionic Strength | Addition of NaCl (e.g., 6 g) | Decreases the solubility of chlorophenols in water, promoting partitioning to the fiber. researchgate.net |

| Agitation | 500 rpm | Facilitates mass transfer of the analyte from the sample to the fiber. dphen1.com |

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient automated technique for extracting analytes from solid and semi-solid samples. ASE utilizes conventional liquid solvents at elevated temperatures (typically 50-200°C) and pressures (typically 1500-2000 psi). thermofisher.com These conditions maintain the solvent in a liquid state above its atmospheric boiling point, leading to significant advantages for the extraction of compounds like this compound from matrices such as soil, sediment, or tissue.

The elevated temperature enhances extraction kinetics by increasing analyte solubility and decreasing solvent viscosity, which improves its penetration into the sample matrix. mdpi.com The high pressure facilitates the filling of the extraction cell and prevents the solvent from boiling. This combination results in rapid and efficient extractions, often completed in under 20 minutes, while dramatically reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comresearchgate.net

For phenolic compounds, common extraction solvents include methanol, acetone, and aqueous mixtures thereof. mdpi.com The choice of solvent can be optimized based on the specific polarity of the target analyte and the nature of the sample matrix. researchgate.net The automated nature of ASE allows for high sample throughput and excellent reproducibility. The technique has been accepted by the U.S. EPA for the extraction of a wide range of organic compounds, including semivolatile organics and various pesticides, demonstrating its robustness and reliability. thermofisher.com

Table 2: Comparison of ASE and Soxhlet Extraction for Organic Pollutants This table illustrates the general advantages of ASE for compounds similar in nature to this compound.

| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |

|---|---|---|